molecular formula C9H21P B1584992 Tripropylphosphine CAS No. 2234-97-1

Tripropylphosphine

Cat. No.: B1584992
CAS No.: 2234-97-1
M. Wt: 160.24 g/mol
InChI Key: KCTAHLRCZMOTKM-UHFFFAOYSA-N
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Description

Tripropylphosphine is a tertiary phosphine with the chemical formula C₉H₂₁P . It is a clear, colorless liquid that is pyrophoric, meaning it can ignite spontaneously in air. This compound is commonly used as a ligand in organometallic chemistry and serves as a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropylphosphine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sulfur under mild conditions.

    Substitution: Halogenated compounds under inert atmosphere.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

Properties

IUPAC Name

tripropylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAHLRCZMOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176876
Record name Tripropylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-97-1
Record name Tripropylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2234-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tripropylphosphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripropylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tripropylphosphine in organometallic chemical vapor deposition (OMCVD)?

A: this compound acts as a stabilizing ligand in organometallic precursors used in OMCVD. For instance, this compound selenide, in combination with dimethylzinc, facilitates the growth of epitaxial ZnSe films at relatively low temperatures (375-450 °C) []. This is crucial for creating high-quality semiconductor materials.

Q2: How does the structure of this compound influence its coordination behavior?

A: this compound, like other trialkylphosphines, acts as a strong σ-donor ligand due to the lone pair of electrons on the phosphorus atom. Its bulky propyl groups impose steric hindrance, influencing the geometry and stability of the resulting metal complexes. For example, in the platinum(II) complex with this compound and ethanethiolate ligands, the steric repulsion between the alkyl groups contributes to the non-planarity of the Pt2S2 bridge and the pyramidal configuration at the sulfur atoms [].

Q3: Are there any alternative ligands to this compound in specific applications?

A: Yes, the choice of phosphine ligand can significantly impact the outcome of a reaction. For example, in the iridium-catalyzed dimerization of terminal alkynes, triarylphosphine complexes selectively yield (E)-enynes for silylethynes, while this compound complexes provide (Z)-enynes for silylalkynes or 1,2,3-butatrienes for tert-alkylethynes []. This highlights how subtle structural changes in the ligand can lead to different product outcomes.

Q4: What analytical techniques are employed to characterize this compound and its complexes?

A4: Various techniques are used to characterize this compound and its derivatives. Common methods include:

  • X-ray crystallography: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall molecular geometry [, ].
  • Vibrational spectroscopy (IR and Raman): These techniques help identify functional groups and study the bonding characteristics within the molecule [].
  • Ligand-field spectroscopy: This technique provides information about the electronic structure and geometry of metal complexes with this compound ligands [].
  • Mass spectrometry: This technique helps determine the molecular weight and fragmentation patterns of the compounds [].

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